molecular formula C19H23NO5S B11400292 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B11400292
M. Wt: 377.5 g/mol
InChI Key: NEPDUDJDFCOECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core, a tetrahydrothiophene sulfone group, and a furan moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multiple steps, including the formation of the tetrahydrothiophene sulfone group, the ethoxy substitution, and the attachment of the furan moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Various substitution reactions can occur at the benzamide or furan moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce new functional groups to the benzamide or furan moieties.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives, tetrahydrothiophene sulfones, and furan-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is unique due to its combination of a benzamide core, tetrahydrothiophene sulfone group, and furan moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

InChI

InChI=1S/C19H23NO5S/c1-3-24-18-7-5-4-6-17(18)19(21)20(12-16-9-8-14(2)25-16)15-10-11-26(22,23)13-15/h4-9,15H,3,10-13H2,1-2H3

InChI Key

NEPDUDJDFCOECF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.